N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea
Description
N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea is a substituted thiourea derivative characterized by its dual aromatic substituents and a hydroxypropyl linker. Key properties include:
- Molecular formula: C₁₉H₂₃ClN₂O₂S
- Molecular weight: 378.92 g/mol
- CAS Registry Number: 865660-58-8 . The structure features a 4-chloro-2-methylphenyl group and a 4-ethoxyphenyl moiety connected via a thiourea (-N-C(=S)-N-) bridge, with an additional 3-hydroxypropyl spacer on the ethoxyphenyl side.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-3-24-16-7-4-14(5-8-16)18(10-11-23)22-19(25)21-17-9-6-15(20)12-13(17)2/h4-9,12,18,23H,3,10-11H2,1-2H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBICLWFYYJXJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCO)NC(=S)NC2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds, in general, are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H22ClN2O2S. The presence of the thiourea functional group (-NH-C(=S)-NH-) allows for significant interactions with biological molecules, facilitating its pharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that thiourea derivatives exhibit potent antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogenic bacteria. A structure-activity relationship (SAR) study indicated that modifications in the thiourea structure can enhance antibacterial efficacy, particularly against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chloro-2-methylphenyl) thiourea | Staphylococcus aureus | 25 µg/mL |
| This compound | E. coli | 30 µg/mL |
| N-(substituted phenyl) thioureas | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, research indicates that similar thioureas can inhibit specific kinases involved in cancer progression, demonstrating IC50 values ranging from 3 to 14 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 8 | Cell cycle arrest |
| HCT116 | 5 | Inhibition of Aurora-A kinase |
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiourea derivatives, including the target compound. The study found that these compounds exhibited significant cytotoxicity against human cancer cell lines while demonstrating low toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
Another investigation focused on the antioxidant activity of thioureas, revealing that derivatives could scavenge free radicals effectively, thereby contributing to their overall therapeutic potential. The antioxidant activity was measured using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound lies in its anticancer properties. Thiourea derivatives have been extensively studied for their potential to inhibit tumor growth. For instance, compounds similar to N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Research indicates that modifications in the thiourea structure can enhance cytotoxicity against these cell lines, making it a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism through which thiourea derivatives exert their anticancer effects often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation. For example, certain derivatives have been reported to inhibit Aurora-A kinase, which plays a vital role in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, thereby reducing tumor growth .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate isothiocyanates with amines or amino alcohols under controlled conditions. The synthesis pathway can be optimized to enhance yield and purity. For instance, using solvents like THF (tetrahydrofuran) or DMF (dimethylformamide) can facilitate better solubility and reaction kinetics, leading to higher yields of the desired thiourea product .
Modification and Derivatives
Research has shown that modifying the substituents on the thiourea backbone can significantly alter its biological activity. For example, varying the aryl groups attached to the thiourea nitrogen can influence both solubility and bioavailability, which are critical factors for pharmacological efficacy. This aspect is crucial for developing new derivatives with improved therapeutic profiles .
Case Studies and Research Findings
Case Study 1: Anticancer Screening
In a study conducted by Li et al., several thiourea derivatives were synthesized and screened for anticancer activity against various cell lines. The compound demonstrated an IC50 value of 0.39 μM against HCT116 cells, indicating strong cytotoxic potential. Such findings highlight the importance of structural modifications in enhancing the anticancer efficacy of thiourea derivatives .
Case Study 2: Kinase Inhibition
Another significant study focused on evaluating the kinase inhibition properties of thiourea derivatives revealed that certain compounds exhibited selective inhibition against Aurora-A kinase with an IC50 value as low as 0.16 μM. This suggests that this compound could serve as a lead compound for developing targeted cancer therapies aimed at specific kinase pathways .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis of the target compound and analogous thioureas:
Substituent Effects on Molecular Weight and Polarity
Key Observations :
- The target compound has the highest molecular weight due to its bulky 4-chloro-2-methylphenyl and hydroxypropyl-ethoxyphenyl groups.
- LogP values (estimated) suggest that lipophilicity increases with larger aromatic substituents (e.g., phenoxyphenyl in ) but decreases with polar groups like pyridinyl ().
Structural and Functional Group Comparisons
- Aromatic Substitution: The 4-chloro-2-methylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may enhance stability and influence receptor binding .
- Linker Flexibility :
- Thiourea Core Modifications :
- Substitution of one aryl group with heterocycles (e.g., pyridinyl in ) can drastically alter electronic properties and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
